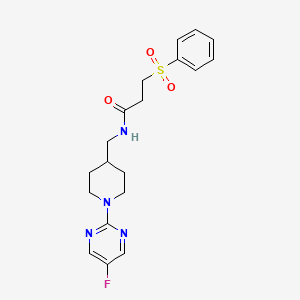

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a piperidine core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position and a methylpropanamide side chain bearing a phenylsulfonyl moiety.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3S/c20-16-13-22-19(23-14-16)24-9-6-15(7-10-24)12-21-18(25)8-11-28(26,27)17-4-2-1-3-5-17/h1-5,13-15H,6-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFCJERKYOJYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the core fluoropyrimidinyl group This can be achieved through the reaction of 5-fluoropyrimidine with appropriate reagents to introduce the piperidinyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: The fluoropyrimidinyl group can be reduced to form a corresponding amine.

Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.

Reduction: Amines and other reduced forms of the fluoropyrimidinyl group.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a fluorinated pyrimidine moiety, and a sulfonamide group. The synthesis typically involves several steps:

- Fluorination of Pyrimidine : The 5-fluoropyrimidine moiety is synthesized through fluorination processes.

- Piperidine Formation : The piperidine ring is formed via cyclization reactions from appropriate amine precursors.

- Coupling Reaction : The final compound is obtained by coupling the piperidine derivative with the sulfonamide using coupling agents like EDCI or DCC.

The biological activity of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may exhibit binding affinity for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could alter metabolic pathways. For instance, similar compounds have demonstrated inhibition of tyrosinase activity, crucial for melanin biosynthesis.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by targeting specific cancer cell pathways.

- Neurological Disorders : Given its interaction with neurotransmitter systems, it may hold promise in treating conditions like depression or anxiety.

- Antimicrobial Properties : Some studies suggest that related compounds demonstrate antimicrobial effects, indicating potential use in treating infections.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound and its analogs in drug development:

- A study on fluorinated piperidine derivatives found that they maintain high affinity for serotonin receptors, suggesting their potential as antidepressants .

- Research on sulfonamide derivatives indicates their effectiveness against various bacterial strains, supporting the antimicrobial potential of related compounds .

Summary of Synthetic Routes

| Step | Description |

|---|---|

| 1 | Fluorination of pyrimidine to form 5-fluoropyrimidine |

| 2 | Nucleophilic substitution to form piperidine derivative |

| 3 | Coupling reaction to yield final compound |

Mechanism of Action

The mechanism by which N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Piperidine-Linked Amides ()

Compounds such as N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) and N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β-methyl fentanyl) share the piperidine core but differ in substituents. The target compound’s 5-fluoropyrimidin-2-yl group replaces the ethoxy-phenyl (12f) or phenethyl (β-methyl fentanyl) moieties, likely altering pharmacokinetics and target selectivity. For example:

Fluorinated Analogues ()

The 4-fluoroisobutyrylfentanyl (4F-iBF) and N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () feature fluorinated aryl groups but are opioid receptor agonists. In contrast, the target compound’s 5-fluoropyrimidine and phenylsulfonyl groups suggest divergent mechanisms, possibly targeting kinases or antimicrobial pathways .

Sulfonamide-Containing Compounds ()

The N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide () and 2-(2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl)-N,N-diethylethanamine () include sulfonamide or sulfonyl groups. These groups enhance solubility and binding to hydrophobic pockets in targets like kinases or antimicrobial enzymes. The target compound’s phenylsulfonyl group may confer similar advantages but with distinct steric effects due to the absence of chromenone or benzimidazole systems .

Antimicrobial and Enzyme-Targeting Analogues ()

Compounds like DMPI and CDFII () possess piperidine-indole scaffolds and show synergism with carbapenems against MRSA. However, its fluoropyrimidine moiety may expand activity to viral or kinase-driven targets .

Key Research Findings and Implications

- Structural Advantages: The 5-fluoropyrimidine and phenylsulfonyl groups in the target compound may improve metabolic stability and target binding compared to non-fluorinated amides (e.g., 12f) or opioid-focused fentanyl analogs .

- Activity Gaps : While fentanyl derivatives () prioritize opioid receptor interactions, the target compound’s lack of phenethyl substituents suggests divergent applications. Further studies are needed to elucidate its specific biological targets.

- Synthetic Complexity : The coupling of fluoropyrimidine and sulfonamide groups (as in ) may require optimized reagents (e.g., HATU or EDC/NHS) compared to simpler amide syntheses in .

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperidine ring, a fluorinated pyrimidine moiety, and a phenylsulfonyl group. The combination of these functional groups contributes to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperidine ring that enhances the compound's binding affinity to various biological targets.

- A 5-fluoropyrimidine moiety which is known for its role in enhancing pharmacological properties.

- A phenylsulfonyl group that may contribute to the compound's solubility and stability.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components, playing crucial roles in various pathological conditions such as cancer and arthritis .

The fluorinated pyrimidine component enhances the compound's interactions with nucleic acids and proteins, potentially inhibiting their functions. The piperidine ring may improve the compound's selectivity and binding affinity to specific targets, while the sulfonamide group contributes to overall metabolic stability .

Pharmacological Properties

Several studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : Inhibition of MMPs can lead to reduced tumor invasion and metastasis, making this compound a candidate for cancer therapeutics.

- Neuropharmacological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Target Enzyme | Activity Type | Reference |

|---|---|---|---|

| This compound | MMPs | Inhibitor | |

| Similar Fluorinated Piperidines | 5-HT Receptors | Agonist | |

| Other Sulfonamide Derivatives | Various Enzymes | Inhibitor |

Study 1: Inhibition of Metalloproteinases

A study conducted on various piperidine derivatives, including this compound, demonstrated significant inhibition of MMP activity. The results indicated that compounds with fluorinated pyrimidine units showed enhanced inhibitory effects compared to non-fluorinated analogs. This suggests that the incorporation of fluorine not only improves binding affinity but also enhances biological efficacy.

Q & A

Q. How can cross-species variability in pharmacokinetics be addressed during preclinical development?

- Methodology : Allometric scaling from rodent data (e.g., CL = 15 mL/min/kg in mice) adjusted using species-specific plasma protein binding (PPB) and metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.